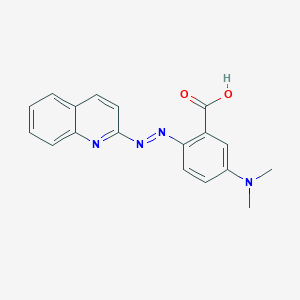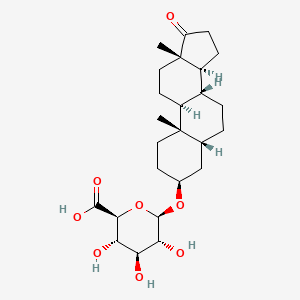
Etiocholanolone 3-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etiocholanolone 3-glucuronide is a steroid glucosiduronic acid having etiocholanolone as the steroid component. It has a role as a human blood serum metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a steroid glucosiduronic acid and a 17-oxo steroid. It is a conjugate acid of an etiocholanolone 3-glucuronide(1-).
Scientific Research Applications
Analytical Techniques in Detecting Steroid Glucuronides
- Direct Quantification in Urine: A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the direct quantification of steroid glucuronides, including etiocholanolone glucuronide. This technique allows for precise measurements without the need for hydrolysis and derivatization, common in gas chromatography-mass spectrometry (GC-MS) methods (Pozo et al., 2008).
Metabolic Pathways and Conjugation Processes
- Role in Steroid Metabolism: Etiocholanolone glucuronide is a key component in the metabolism of testosterone and other steroids. Its glucuronidation, the process of conjugating with glucuronic acid, is crucial for understanding steroid metabolism in various physiological contexts (Sten et al., 2009).
Clinical and Biological Implications
- Implications for Doping Analyses: Understanding the metabolism of etiocholanolone and its glucuronides is significant for doping control, particularly in sports where testosterone and its metabolites are monitored. Studies have focused on the metabolite profiles in urine to enhance the detection of doping substances (Wang et al., 2020).
- Influence on Granulocyte Kinetics: Research has explored the effect of etiocholanolone on granulocyte kinetics, demonstrating its potential role in mobilizing granulocytes from the bone marrow. This finding suggests its utility in assessing bone marrow reserve and response to certain medical treatments (Vogel et al., 1967).
- Role in Seizure Protection: Etiocholanolone has been studied for its anticonvulsant properties, indicating its potential in protecting against seizures. This line of research opens up possibilities for new therapeutic approaches in neurological disorders (Kaminski et al., 2005).
Transport and Uptake Mechanisms
- Mechanisms in Hepatic Uptake: Studies have shown that etiocholanolone glucuronide, among other glucuronides, is primarily transported by liver and intestinal proteins like MRP2 and MRP3. This understanding is crucial for predicting interindividual variability in drug-androgen interactions (Li et al., 2019).
properties
Molecular Formula |
C25H38O8 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
InChI Key |
VFUIRAVTUVCQTF-GYFJWSTRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
synonyms |
(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid androsterone glucosiduronate androsterone glucuronide androsterone glucuronide, (3beta,5alpha)-isomer androsterone glucuronide, (beta-D)-isomer androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer etiocholanolone glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



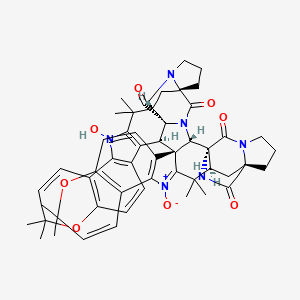
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)





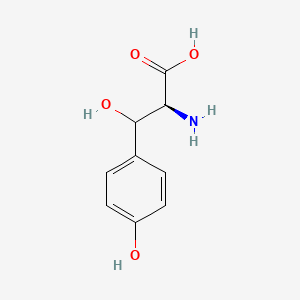

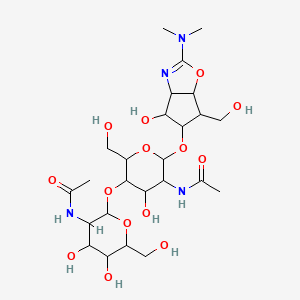

![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)
